![molecular formula C11H8BrNO3 B2428109 Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate CAS No. 2416236-40-1](/img/structure/B2428109.png)
Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
“Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate” is a compound that is useful in organic synthesis . It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The data obtained from these techniques, such as HRMS, IR, 1H and 13C NMR experiments, are in accordance with the assigned structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and solubility in various solvents .Scientific Research Applications
- Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate derivatives have shown potential as antimicrobial agents. Researchers explore their efficacy against bacteria, fungi, and other pathogens .
- The oxazole ring system is known for its anti-inflammatory properties. Scientists study the anti-inflammatory effects of Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate derivatives .
- Researchers investigate the potential of oxazole-containing compounds in cancer therapy. Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate derivatives could be part of this exploration .
- Oxazole derivatives have been explored for neuroprotective effects. Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate may exhibit neuroprotective properties .
Antimicrobial Agents
Anti-Inflammatory Compounds
Anticancer Research
Neuroprotective Agents
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cathepsin k
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds involved in suzuki–miyaura coupling reactions can influence various biochemical pathways due to their ability to form new carbon-carbon bonds .
Pharmacokinetics
Similar compounds like 4-bromophenylacetic acid have been synthesized via fischer esterification, which could potentially impact their bioavailability .
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The success of suzuki–miyaura coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)10-9(6-16-13-10)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQABSXDHSUZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC=C1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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